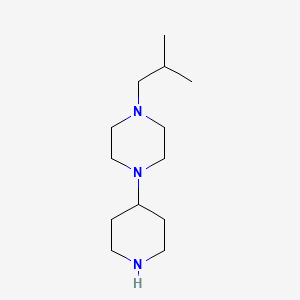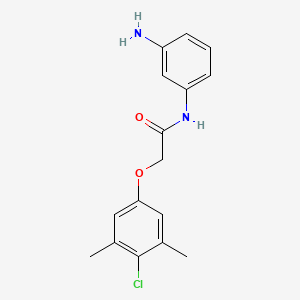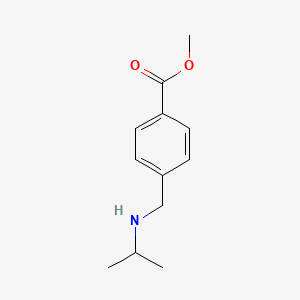
Methyl 4-((isopropylamino)methyl)benzoate
Descripción general
Descripción
Methyl 4-((isopropylamino)methyl)benzoate: is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the para position is substituted with an isopropylamino group
Aplicaciones Científicas De Investigación
Chemistry: Methyl 4-((isopropylamino)methyl)benzoate is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It may serve as a precursor for the development of pharmaceuticals and agrochemicals.
Medicine: this compound has potential applications in medicinal chemistry. It can be used in the design and synthesis of new drug candidates with improved pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.
Safety and Hazards
The safety data sheet for a similar compound, Methyl 4-aminobenzoate, indicates that it is combustible and harmful if swallowed. It may cause skin and eye irritation and may be harmful to aquatic life . It’s recommended to avoid breathing its mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification of 4-(aminomethyl)benzoic acid: One common method involves the esterification of 4-(aminomethyl)benzoic acid with methanol under acidic conditions.
Reduction of amides: Another method involves the reduction of secondary amides to amines.
Industrial Production Methods: Industrial production methods for methyl 4-((isopropylamino)methyl)benzoate often involve large-scale esterification processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 4-((isopropylamino)methyl)benzoate can undergo oxidation reactions, where the isopropylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form primary amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid as catalysts.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Mecanismo De Acción
The mechanism of action of methyl 4-((isopropylamino)methyl)benzoate involves its interaction with specific molecular targets and pathways. The isopropylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular targets .
Comparación Con Compuestos Similares
Methyl 4-(isopropylamino)benzoate: This compound is similar in structure but lacks the methyl group on the amino nitrogen.
Methyl 3-amino-4-(isopropylamino)benzoate: This compound has an additional amino group on the aromatic ring, which can influence its reactivity and applications.
Uniqueness: Methyl 4-((isopropylamino)methyl)benzoate is unique due to the presence of both the ester and isopropylamino groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
methyl 4-[(propan-2-ylamino)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)13-8-10-4-6-11(7-5-10)12(14)15-3/h4-7,9,13H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGCRDOLUZFFOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




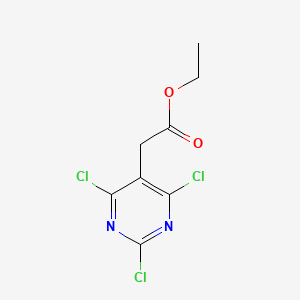

![2-[4-(4-Morpholinyl)butoxy]benzaldehyde](/img/structure/B1437531.png)
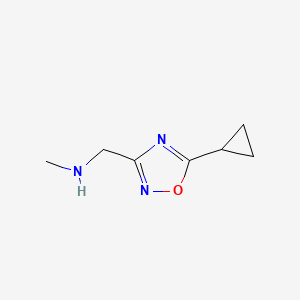
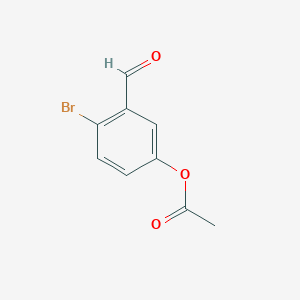



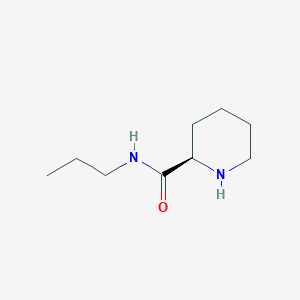
![2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B1437540.png)
